

Application Notes and Protocols for Determining CYP3A Inactivation by ONT-993

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONT-993, an aliphatic hydroxylated metabolite, has been identified as a metabolism-dependent inactivator of Cytochrome P450 3A (CYP3A), a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1] Understanding the potential for time-dependent inhibition (TDI) of CYP3A by new chemical entities is a crucial step in drug development to predict and mitigate the risk of drug-drug interactions (DDIs). These application notes provide detailed protocols for characterizing the inactivation of CYP3A by **ONT-993** in human liver microsomes (HLMs).

The inactivation of CYP3A by **ONT-993** is characterized by a reported inhibitory constant (KI) of $1.6~\mu\text{M}$.[1] This value indicates the concentration of **ONT-993** that results in half-maximal inactivation of the enzyme. The following protocols outline two standard in vitro methods to determine the TDI potential of **ONT-993**: the IC50 shift assay for initial screening and a detailed kinetic study to determine the maximal rate of inactivation (kinact) and the apparent KI.

Quantitative Data Summary

The following table summarizes the known quantitative data for **ONT-993**'s interaction with CYP enzymes.



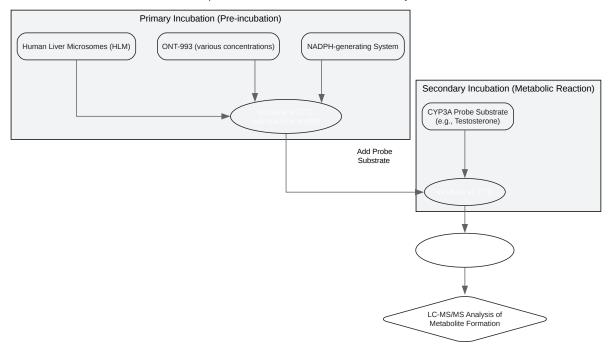
Parameter	Value	Enzyme	Notes
KI	1.6 μΜ	CYP3A	Metabolism- dependent inactivation
IC50	7.9 μΜ	CYP2D6	Direct inhibition

Signaling Pathway and Experimental Workflow Diagrams





Experimental Workflow for CYP3A Inactivation Assays



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References

- 1. medchemexpress.com [medchemexpress.com]
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